molecular formula C8H7N3O B8044042 3-hydrazinylisoindol-1-one

3-hydrazinylisoindol-1-one

Cat. No.: B8044042
M. Wt: 161.16 g/mol
InChI Key: COKIDAZUMGVYAS-UHFFFAOYSA-N
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Description

3-Hydrazinylisoindol-1-one is a heterocyclic compound featuring an isoindol-1-one core substituted with a hydrazinyl (-NH-NH₂) group at the 3-position. This structure combines the aromatic isoindolone scaffold, known for its stability and electron-rich properties, with a hydrazine moiety that imparts nucleophilic and chelating capabilities. For example, hydrazine derivatives are commonly introduced via nucleophilic substitution or condensation reactions, as seen in the synthesis of hydrazono-indolinones (e.g., compound 8 in ). The hydrazinyl group enhances reactivity for further functionalization, making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

3-hydrazinylisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)8(12)10-7/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKIDAZUMGVYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC2=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinylisoindol-1-one involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often patented, general methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-hydrazinylisoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

3-hydrazinylisoindol-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-hydrazinylisoindol-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

3-Hydroxyisoindol-1-one Derivatives

  • Structure : Compounds like 3-hydroxy-2-(2-methylphenyl)-3-phenylisoindol-1-one () replace the hydrazinyl group with a hydroxyl (-OH) and aromatic substituents.
  • Hydroxy derivatives are more stable under acidic conditions compared to hydrazinyl analogs, which may undergo oxidation or hydrolysis.
  • Applications : Hydroxyisoindolones are often intermediates in alkaloid synthesis, whereas hydrazinyl derivatives are tailored for coordination chemistry or as kinase inhibitors.

3-Methoxyisoindol-1-one Derivatives

  • Example : 1H-2,3-dihydro-3-methoxy-2-phenylisoindol-1-one () features a methoxy (-OCH₃) group.
  • Electronic Effects : Methoxy is electron-donating, enhancing aromaticity but reducing nucleophilicity compared to hydrazinyl. This substitution is less reactive in condensation reactions.

Aryl-Substituted Isoindolones

  • Example : 3,3-diphenyl-1,3-dihydro-2H-indol-2-one () substitutes the 3-position with phenyl groups.
  • Properties : Aryl groups increase lipophilicity and steric bulk, reducing solubility in polar solvents. In contrast, hydrazinyl improves aqueous solubility but may introduce hygroscopicity.

Functional Group Comparison: Hydrazinyl vs. Hydrazono

  • Hydrazono-Indolinones (e.g., compound 8 in ): Feature a hydrazone (-NH-N=) linkage instead of hydrazinyl. Hydrazones are versatile in forming Schiff bases but lack the primary amine reactivity of hydrazinyl groups.
  • Synthetic Utility : Hydrazinyl derivatives enable direct amidation or alkylation, whereas hydrazones require reductive steps for further modification.

Solubility and Stability

  • Hydrazinyl Derivatives : Higher polarity due to -NH-NH₂ improves water solubility but may reduce stability in oxidative environments.
  • Chloro-Substituted Analogs (e.g., 3-amino-5-chloroindolin-2-one, ): Chlorine increases lipophilicity and metabolic stability, contrasting with hydrazinyl’s hydrophilic nature.

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